Methyl cyclohexanecarboxylate
Description
Historical Context and Early Research Directions
Early investigations into methyl cyclohexanecarboxylate (B1212342) and related compounds were foundational to the field of stereochemistry and reaction kinetics. Research in the mid-20th century explored the synthesis and reactions of cyclohexane (B81311) derivatives. For instance, the preparation of substituted cyclohexanecarboxylic acids, the precursors to their corresponding methyl esters, was described in work by Diels and Alder. wmich.edu
A significant area of early research was the study of the conformational analysis and reactivity of cyclohexane systems. The work of Chapman, Shorter, and Toyne in 1961, for example, involved detailed kinetic studies of the acid-catalysed hydrolysis of methyl cyclohexanecarboxylate. rsc.org This research aimed to understand how the conformation of the ester group (axial versus equatorial) influences its reaction rate. rsc.org These studies established that an equatorial methoxycarbonyl group reacts more rapidly than an axial one, providing crucial insights into the relationship between a molecule's three-dimensional shape and its chemical behavior. rsc.org Early synthetic methods often involved the direct esterification of cyclohexanecarboxylic acid or the hydrogenation of aromatic precursors like p-aminobenzoic acid derivatives to yield the saturated cyclohexane ring. vulcanchem.com
Significance in Modern Organic Chemistry Research
This compound remains a highly relevant molecule in contemporary organic chemistry. Its significance stems from its versatility as a synthetic building block and a substrate for studying complex chemical transformations. ontosight.ai
As a key intermediate, it is used in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.comsmolecule.com The ester functional group is readily transformed, making it a valuable handle for synthetic chemists. Key reactions include:
Hydrolysis: Conversion back to cyclohexanecarboxylic acid and methanol (B129727) under acidic or basic conditions. solubilityofthings.com
Transesterification: Reaction with other alcohols to form different esters. solubilityofthings.com
Reduction: Conversion of the ester to the corresponding primary alcohol, cyclohexylmethanol, using reducing agents like lithium aluminum hydride. smolecule.comcaymanchem.com
Amidation: Reaction with sources of ammonia (B1221849), such as magnesium nitride, to form primary amides. caymanchem.com
The compound is also central to research in stereoselective synthesis. The cyclohexane ring provides a rigid scaffold, and reactions involving this structure are often studied to understand and control the stereochemical outcome. For example, it is a precursor in the synthesis of conformationally defined analogues of biologically important molecules like carnitine, where controlling the spatial arrangement of functional groups is critical for activity. nih.gov Research has also explored its use in intramolecular alkylation reactions to form substituted cyclohexane rings with high diastereoselectivity. cdnsciencepub.com
| Reaction Type | Reagents | Product Type |
| Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
| Transesterification | Alcohol (R'OH), Acid/Base Catalyst | New Ester (R'OOC-C₆H₁₁) |
| Amidation | Ammonia Source (e.g., Mg₃N₂) | Primary Amide |
This table summarizes common transformations of this compound. solubilityofthings.comsmolecule.comcaymanchem.com
Current Research Landscape and Future Perspectives
The current research landscape continues to build upon the foundational knowledge of this compound, exploring new applications and more sophisticated synthetic strategies. One active area is its use in multicomponent cascade reactions, which allow for the rapid assembly of highly functionalized and complex molecular architectures from simple precursors in a highly stereoselective manner. rsc.org These advanced synthetic methods are valuable for creating libraries of compounds for drug discovery, including potential cardiovascular agents. rsc.org
Environmental science represents another frontier, with studies investigating the biodegradation kinetics of related cyclohexanecarboxylic acids. nih.gov Understanding the environmental fate of such compounds is crucial as their industrial applications grow.
Future perspectives point toward an expanded role for this compound and its derivatives in materials science and medicinal chemistry. Its structure can be incorporated into polymers and resins, potentially leading to new materials with tailored properties. smolecule.com In medicinal chemistry, the cyclohexane scaffold is a common feature in drug molecules. The development of novel synthetic routes to functionalized this compound derivatives will likely facilitate the discovery of new therapeutic agents. mdpi.com Furthermore, there is ongoing interest in using derivatives as chemical probes to study biological systems, such as enzyme inhibition or receptor binding. nih.govontosight.ai The continued refinement of computational methods for conformational analysis will also aid in the rational design of molecules based on the this compound framework for specific applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPRMPSCMSAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074303 | |
| Record name | Methyl cyclohexanecarboxylate | |
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Molecular Weight |
142.20 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid; cheese-like odour | |
| Record name | Methyl cyclohexanecarboxylate | |
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| Record name | Methyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
183.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.990-0.999 | |
| Record name | Methyl cyclohexanecarboxylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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CAS No. |
4630-82-4 | |
| Record name | Methyl cyclohexanecarboxylate | |
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| Record name | Methyl cyclohexanecarboxylate | |
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| Record name | Methyl cyclohexanecarboxylate | |
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| Record name | Methyl cyclohexanecarboxylate | |
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| Record name | METHYL CYCLOHEXANECARBOXYLATE | |
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| Record name | Methyl cyclohexanecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis Methodologies and Advanced Synthetic Strategies
Classical Esterification Routes
Traditional synthesis of methyl cyclohexanecarboxylate (B1212342) often relies on esterification, a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water.
Fischer Esterification of Cyclohexanecarboxylic Acid with Methanol (B129727)
The Fischer-Speier esterification, or simply Fischer esterification, is a cornerstone method for producing esters. organic-chemistry.org In this reaction, cyclohexanecarboxylic acid is treated with an excess of methanol in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted toward the products. organic-chemistry.org This is typically accomplished by using a large excess of one of the reactants, usually the less expensive alcohol (methanol), or by removing water as it is formed. organic-chemistry.orgchemguide.co.uk
The mechanism of the Fischer esterification involves several key steps: masterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, methyl cyclohexanecarboxylate.
Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com
Esterification in the Presence of Acid Catalysts under Reflux Conditions
To enhance the rate of the typically slow Fischer esterification reaction, heat is applied. chemguide.co.uk The reaction is conducted under reflux, a technique that involves heating the reaction mixture to its boiling point and condensing the resulting vapors back into the reaction flask. youtube.com This method allows the reaction to be maintained at a constant, elevated temperature for an extended period without the loss of volatile reactants or solvent, such as methanol. youtube.com
Heating under reflux provides the necessary activation energy for the reaction to proceed at a practical rate. youtube.com The use of an acid catalyst, such as concentrated sulfuric acid, not only accelerates the reaction but can also act as a dehydrating agent, absorbing the water produced and helping to drive the equilibrium to favor the formation of the ester. youtube.com The combination of an acid catalyst and reflux conditions is a standard and efficient laboratory practice for synthesizing esters like this compound. chemguide.co.ukyoutube.com
Organometallic Catalysis in this compound Synthesis
Advanced synthetic strategies for this compound employ organometallic catalysts, which can offer alternative reaction pathways with high efficiency and selectivity.
Palladium-Catalyzed Carbonylation of Cyclohexene (B86901) in Methanol
A notable organometallic route involves the carbonylation of cyclohexene in a methanol solution, catalyzed by palladium complexes. oup.com This method allows for the synthesis of this compound directly from an alkene, offering a different retrosynthetic approach compared to classical esterification. High yields of the target ester have been achieved using a catalyst system composed of palladium(II) chloride (PdCl₂) and triphenylphosphine (B44618) (PPh₃). oup.com
Kinetic studies have been performed to understand the influence of various reaction parameters on the rate of palladium-catalyzed carbonylation of cyclohexene. oup.com The findings from these studies are crucial for optimizing reaction conditions to maximize yield and efficiency. The effects of key variables have been systematically examined. oup.comresearchgate.net
Interactive Data Table: Kinetic Influences on Cyclohexene Carbonylation
| Reaction Variable | Effect on Reaction Rate | Key Research Finding |
| Catalyst Concentration | The reaction rate is directly proportional to the initial concentration of the palladium(II) chloride catalyst. oup.comresearchgate.net | This suggests a first-order dependence on the palladium catalyst concentration. |
| CO Pressure | The rate of reaction increases with carbon monoxide (CO) pressure, but the relationship is not linear. researchgate.net | A fractional order with respect to CO concentration is observed, indicating a complex role in the catalytic cycle. researchgate.net |
| Temperature | Increasing the temperature generally increases the reaction rate. | The reaction is sensitive to thermal conditions, which affect both the rate and the stability of the catalyst. oup.com |
| Methanol Concentration | The reaction rate shows a first-order dependence on the concentration of methanol. researchgate.net | Methanol is not just a solvent but an active participant in the rate-determining step of the reaction. researchgate.net |
These kinetic results indicate that the reaction mechanism involves the catalyst, cyclohexene, carbon monoxide, and methanol in the rate-determining steps. oup.comresearchgate.net
The mechanism for the palladium-catalyzed carbonylation of alkenes like cyclohexene is believed to proceed through a catalytic cycle involving several key steps. researchgate.net While multiple pathways can be considered, a widely accepted mechanism involves the formation of a palladium-hydride species as the active catalyst. researchgate.net
The proposed catalytic cycle is as follows:
Formation of Active Catalyst: A palladium-hydride complex, often formulated as [Pd(H)(L)n]+ (where L is a ligand like PPh₃), is generated in situ.
Olefin Insertion: Cyclohexene coordinates to the palladium-hydride species and subsequently inserts into the palladium-hydride (Pd-H) bond. This step forms a palladium-cyclohexyl intermediate. researchgate.net
CO Insertion: Carbon monoxide then undergoes migratory insertion into the palladium-carbon (Pd-C) bond of the palladium-cyclohexyl intermediate. This results in the formation of a palladium-acyl (palladium-cyclohexanoyl) species. researchgate.netlibretexts.org
Methanolysis: The palladium-acyl complex reacts with methanol. This step, known as methanolysis, cleaves the acyl-palladium bond, yielding the final product, this compound. researchgate.net
Catalyst Regeneration: The active palladium-hydride catalyst is regenerated, allowing the catalytic cycle to continue. researchgate.net
This organometallic pathway provides a powerful alternative to traditional esterification, showcasing the versatility of palladium catalysis in modern organic synthesis.
Other Transition Metal-Mediated Syntheses
Beyond the more common palladium- and rhodium-catalyzed reactions, the synthesis of cyclohexanecarboxylate derivatives can be achieved through various other transition metal-mediated strategies. These methods offer alternative pathways, sometimes with unique selectivity or functional group tolerance. Ruthenium, for instance, is a versatile catalyst in olefin metathesis, which can be a key step in constructing complex carbocyclic frameworks prior to the introduction or modification of the carboxylate group. Nickel and palladium complexes are widely used in cross-coupling reactions, which are invaluable for creating carbon-carbon bonds. For example, a Negishi reaction, catalyzed by palladium, could be employed to couple a cyclohexylzinc reagent with a chloroformate to form the ester.
Iron, being an earth-abundant and less toxic metal, is an attractive catalyst for greener chemical processes. Rust-derived heterogeneous iron oxide has been demonstrated as an efficient and recyclable catalyst for various organic transformations, presenting a potential green alternative for steps involved in the synthesis of this compound precursors. The development of air-stable phosphine (B1218219) precatalysts for metals like palladium further enhances the practicality and efficiency of these reactions in industrial settings. These advanced catalytic systems are crucial for accessing new chemical spaces and synthesizing complex molecules with greater efficiency and selectivity.
Table 1: Examples of Transition Metals in Relevant Organic Syntheses
| Transition Metal | Reaction Type | Potential Relevance to Synthesis |
|---|---|---|
| Ruthenium (Ru) | Olefin Metathesis, Cycloadditions | Construction of the cyclohexane (B81311) ring. |
| Nickel (Ni) | Cross-Coupling Reactions | Formation of C-C bonds in precursor synthesis. |
| Iron (Fe) | Various (e.g., in rust-derived catalysts) | Green catalysis for intermediate steps. |
| Rhodium (Rh) | Cycloisomerization, Hydroamination | Advanced ring-forming strategies. |
Biocatalytic Approaches to this compound and its Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases, are well-suited for the synthesis of esters like this compound through reactions such as esterification or transesterification.
A notable example involves the use of Candida antarctica lipase (B570770) B (CalB), one of the most robust and widely used biocatalysts. To enhance its stability and reusability, especially in organic solvents, CalB can be immobilized. One advanced method is embedding the enzyme within a metal-organic framework (MOF), such as zeolitic imidazolate framework-8 (ZIF-8). This "CalB@ZIF" composite can be synthesized through a simple biomimetic mineralization process at room temperature. The microporous structure of the ZIF-8 shell not only protects the enzyme but also introduces size-selectivity, controlling which substrates can access the active site. This approach has been successfully applied to transesterification reactions in organic solvents.
Table 2: Biocatalytic Synthesis Strategies
| Enzyme System | Reaction Type | Solvent/Medium | Key Advantages |
|---|---|---|---|
| Candida antarctica lipase B (CalB) | Transesterification | Organic Solvent | High activity and selectivity. |
| CalB embedded in ZIF-8 (CalB@ZIF) | Size-selective transesterification | Organic Solvent | Enhanced stability, reusability, size-selectivity. |
| Lipases | Esterification | Bio-derived solvents (e.g., from citrus waste) | Improved sustainability, high reaction rates. |
Stereoselective Synthesis of this compound Isomers
The cyclohexane ring can possess multiple stereocenters, leading to the existence of various stereoisomers. The development of methods to selectively synthesize a single desired isomer is a significant goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science.
Diastereoselective and Enantioselective Approaches
Organocatalysis provides a powerful platform for the asymmetric synthesis of highly functionalized and stereochemically complex cyclohexane derivatives. One sophisticated strategy involves a one-pot cascade reaction sequence, such as a Michael-Michael-1,2-addition, which can create a fully substituted cyclohexane ring with five contiguous stereogenic centers. These reactions can proceed with excellent stereoselectivity, achieving high diastereomeric ratios (>30:1 dr) and enantiomeric excess (96–99% ee).
Another approach is the diastereoselective synthesis of highly substituted cyclohexanones through a cascade double Michael addition of curcumins to arylidenemalonates. While the product is a ketone, it serves as a versatile intermediate that can be further transformed into the desired this compound derivative while retaining the stereochemistry of the ring. Such reactions can be performed under phase-transfer catalysis conditions, often yielding the product with complete diastereoselectivity. These methods highlight the ability to construct the core carbocyclic structure with precise control over its three-dimensional arrangement.
Resolution Techniques for Stereoisomers
When a synthesis produces a mixture of stereoisomers (a racemate), resolution techniques are required to separate them. Classical resolution involves reacting the mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
More advanced methods include enzymatic resolution. This technique leverages the stereoselectivity of enzymes, which will preferentially react with one enantiomer in a racemic mixture. For instance, a lipase could be used to selectively hydrolyze a racemic this compound, converting one enantiomer to the corresponding carboxylic acid while leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be easily separated. A novel method for stereoisomeric resolution involves using a chiral resolving agent, which can include an enzyme, to promote the preferential crystallization of one stereoisomer from a solution. This process relies on the differential dissociation of the complexes formed between the resolving agent and each enantiomer.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This philosophy is increasingly applied to the synthesis of commodity chemicals like this compound to minimize environmental impact. Key principles include maximizing atom economy, using safer solvents, employing catalytic reagents, and preventing waste.
Solvent-Free and Aqueous Media Reactions
One of the most effective green chemistry strategies is to minimize or eliminate the use of traditional organic solvents, which contribute significantly to chemical waste.
Solvent-free reactions , also known as neat reactions, are conducted without any solvent. An efficient methodology for the synthesis of diesters has been developed through the direct reaction of carboxylates with dihaloalkanes under solvent-free conditions, often aided by a phase-transfer catalyst. This approach offers high product yields, simple work-up procedures, and a significantly reduced environmental footprint.
Table 3: Comparison of Green Synthesis Approaches
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted with neat reagents, often with a phase-transfer catalyst. | High atom economy, no solvent waste, often faster reaction times, simple work-up. | Limited to thermally stable reactants; potential for high viscosity. |
| Aqueous Media Synthesis | Water is used as the reaction solvent. | Environmentally benign, non-toxic, non-flammable. | Poor solubility of nonpolar substrates; product separation can be energy-intensive. |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Acyl Substitution Reactions of the Methyl Ester Group
The ester functional group is the primary site of reactivity in methyl cyclohexanecarboxylate (B1212342), readily undergoing nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group (methoxide).
Hydrolysis Mechanisms (Acidic and Basic)
Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of methyl cyclohexanecarboxylate to cyclohexanecarboxylic acid and methanol (B129727) is a reversible equilibrium process. chemistrysteps.comchemguide.co.uk To drive the reaction toward completion, it is often performed with a large excess of water. libretexts.org The mechanism, typically AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), involves the following steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (like H3O+), which increases the electrophilicity of the carbonyl carbon. pearson.comyoutube.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the methoxy (B1213986) group, converting it into a better leaving group (methanol).
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield cyclohexanecarboxylic acid and regenerate the acid catalyst. chemguide.co.uk
Basic Hydrolysis (Saponification):
Base-promoted hydrolysis, also known as saponification, is an irreversible process that yields an alcohol and a carboxylate salt. chemistrysteps.comlibretexts.org The term originates from the production of soap through the hydrolysis of fats (esters of fatty acids). youtube.comyoutube.com The reaction is not truly catalytic as the base (e.g., hydroxide (B78521) ion) is consumed. libretexts.orgyoutube.com The mechanism, typically BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), proceeds as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.com
Formation of a Tetrahedral Intermediate: This attack forms a negatively charged tetrahedral intermediate. youtube.com
Elimination of the Alkoxide Leaving Group: The intermediate collapses, and the methoxide (B1231860) ion (CH3O-) is expelled as the leaving group. youtube.com
Irreversible Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed cyclohexanecarboxylic acid. This final, rapid acid-base step is essentially irreversible and drives the reaction to completion, forming methanol and the cyclohexanecarboxylate salt. chemistrysteps.comyoutube.com
| Condition | Catalyst/Reagent | Products | Reversibility | Mechanism Type |
| Acidic | Strong Acid (e.g., H2SO4, HCl) in excess H2O | Cyclohexanecarboxylic acid, Methanol | Reversible | AAC2 |
| Basic | Strong Base (e.g., NaOH, KOH) in H2O | Cyclohexanecarboxylate Salt, Methanol | Irreversible | BAC2 |
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This equilibrium-driven reaction is fundamental in processes like polyester (B1180765) production and the synthesis of biodiesel. wikipedia.orgjbiochemtech.com For this compound, this involves exchanging the methyl group with a different alkyl or aryl group from another alcohol.
The reaction can be catalyzed by:
Acids: Strong acids protonate the carbonyl group, making the ester more susceptible to nucleophilic attack by the new alcohol. wikipedia.org
Bases: Strong bases, such as alkoxides, deprotonate the alcohol, increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate. wikipedia.org
Other Catalysts: A variety of other catalysts can be employed, including organocatalysts like N-heterocyclic carbenes, and metal-based catalysts such as zinc clusters and dibutyltin (B87310) oxide. organic-chemistry.orgbeilstein-journals.org
To favor the desired product, the alcohol reactant is often used in large excess, or the lower-boiling alcohol product (in this case, methanol) is removed by distillation to shift the equilibrium. wikipedia.org
| Catalyst Type | Example Catalyst | Mechanism Summary |
| Acid | H2SO4 | Protonation of carbonyl oxygen enhances electrophilicity for alcohol attack. jbiochemtech.com |
| Base | Sodium Methoxide (NaOMe) | Deprotonation of alcohol increases its nucleophilicity for attack on the carbonyl carbon. jbiochemtech.com |
| Enzyme | Lipase (B570770) | Enzyme active site facilitates the reaction, often under mild conditions. wikipedia.org |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Enhances the nucleophilicity of the alcohol. organic-chemistry.org |
Conversion to Primary Amides and Related Derivatives
This compound can be converted to cyclohexanecarboxamide, a primary amide, through a process known as ammonolysis. bertin-bioreagent.comguidechem.com This reaction involves the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of the ester. wikipedia.org
The mechanism is analogous to ester hydrolysis, where ammonia acts as the nucleophile. iastate.edu
Nucleophilic Attack: An ammonia molecule attacks the electrophilic carbonyl carbon.
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, expelling a molecule of methanol as the leaving group.
Proton Transfer: A final proton transfer step yields the stable primary amide, cyclohexanecarboxamide. iastate.edu
The reaction can be influenced by temperature and the choice of solvent (e.g., aqueous ammonium (B1175870) hydroxide vs. ammonia in methanol). iastate.edu While the direct reaction with ammonia yields the primary amide, substituted amines can be used to produce N-substituted amides.
Reactions of the Cyclohexane (B81311) Ring System
While the ester group is generally more reactive, the C-H bonds of the saturated cyclohexane ring can undergo reaction, typically under more forceful conditions involving radical or highly oxidative processes.
Oxidation Reactions
The oxidation of the cyclohexane ring portion of this compound is less common than reactions at the ester but can be achieved. The oxidation of cyclohexane itself is an industrial process that produces cyclohexanol (B46403) and cyclohexanone. google.com Similar principles can apply to its derivatives. The reaction typically proceeds via a free-radical mechanism where a C-H bond is cleaved to form a cyclohexyl radical. This radical can then react with oxygen to form a variety of oxidation products. mdpi.com
Studies on the oxidation of the closely related methylcyclohexane (B89554) show that the reaction proceeds through dehydrogenation to form cycloalkenes or peroxidation to create epoxides. epa.gov For substituted cyclohexanes, the initial hydrogen abstraction is most likely to occur at the secondary carbons (positions 3 and 4 relative to the substituent) and least likely on the methyl group itself. epa.gov In the context of this compound, oxidation could potentially lead to hydroxylated, ketonic, or ring-opened dicarboxylic acid derivatives, depending on the reaction conditions and the strength of the oxidizing agent. For example, mitochondrial enzymes can hydroxylate a cyclohexane ring when β-oxidation is blocked. nih.gov
Reduction Reactions
The cyclohexane ring in this compound is a fully saturated hydrocarbon ring and is therefore resistant to reduction under standard conditions. Catalytic hydrogenation, a common method for reducing unsaturated C-C bonds, will not further reduce the saturated cyclohexane ring. To force the reduction of a cyclohexane ring (ring-opening hydrogenation), very harsh conditions such as high temperatures and pressures over specialized catalysts (e.g., nickel or ruthenium) would be required, which would likely reduce the ester group first.
More relevant to synthetic chemistry is the hydrogenation of related unsaturated ring systems to form the saturated cyclohexane ring. For instance, muconic acid esters can be hydrogenated to form cyclohexane-1,4-dicarboxylates. google.com Similarly, the reduction of a substituted benzene (B151609) ring, such as in methyl benzoate, via catalytic hydrogenation (e.g., using rhodium on carbon or Raney nickel) would yield this compound.
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state. These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are characterized by their high stereospecificity. While this compound itself is fully saturated and thus not a direct participant in many common pericyclic reactions, its derivatives and precursors often are.
A key example is the Diels-Alder reaction, a [4π+2π] cycloaddition, which can be used to form the substituted cyclohexane ring. For instance, the reaction between a diene like 1-methoxy-1,3-butadiene (B1596040) and a dienophile such as methyl acrylate (B77674) yields methyl 2-methoxycyclohex-3-ene-1-carboxylate, a direct precursor to derivatives of this compound. The regioselectivity and stereoselectivity of such cycloadditions are crucial in determining the final structure of the substituted cyclohexane ring.
Rearrangements involving the cyclohexane ring or its substituents can also occur. For example, under certain conditions, rearrangements like the Pummerer rearrangement can be used to synthesize derivatives. The Pummerer-type rearrangement between carboxylic acids and dimethyl sulfoxide (B87167) (DMSO) provides a pathway to methylthiomethyl esters, such as (methylthio)this compound. Other rearrangements, such as ring expansions or contractions, could potentially be induced in derivatives of this compound under specific reaction conditions, for example, through carbocationic intermediates.
| Type of Pericyclic Reaction/Rearrangement | Description | Relevance to this compound System |
| [4π+2π] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. | Used in the synthesis of unsaturated precursors to this compound derivatives. |
| Electrocyclic Reaction | An intramolecular reaction that involves the formation of a σ-bond and the loss of a π-bond, or the reverse, within a conjugated system. | Can be relevant for unsaturated derivatives, allowing for ring-opening or ring-closing transformations. |
| Sigmatropic Rearrangement | A concerted intramolecular reaction in which a σ-bond moves across a π-system to a new position. | Could occur in unsaturated derivatives containing allylic systems. |
| Pummerer Rearrangement | A reaction of a sulfoxide with an acylating agent to form an α-acyloxy thioether. | A Pummerer-type reaction can synthesize derivatives like (methylthio)this compound. |
Computational Chemistry in Elucidating Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the electronic factors that control reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms, stability, and reactivity. For derivatives of this compound, such as the Diels-Alder adduct methyl 2-methoxycyclohex-3-ene-1-carboxylate, DFT has been employed to study the stability of different stereoisomers (e.g., axial-axial, equatorial-equatorial, and axial-equatorial).
Key analyses in such studies include:
Frontier Molecular Orbital (FMO) analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) analysis : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with other reagents. For instance, in a study of a tetrahydrothienopyridine derivative, MEP analysis identified electron-rich carbonyl and amine groups as likely nucleophilic sites.
These DFT-based methods allow for a detailed understanding of how substituent orientation and electronic distribution influence the reactivity of the this compound scaffold.
| Computational Parameter (DFT) | Information Provided | Application to Reactivity Analysis |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Identifies nucleophilic character and sites of potential reaction with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Identifies electrophilic character and sites of potential reaction with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visual representation of the electrostatic potential on the electron density surface. | Predicts sites for nucleophilic and electrophilic attack by identifying electron-rich (negative potential) and electron-poor (positive potential) regions. |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. While brute-force MD simulations of chemical reactions are computationally expensive due to the short timescales of bond breaking and forming, they are invaluable for studying the events leading up to a reaction.
For a molecule like this compound, MD simulations can be used to:
Explore Conformational Landscapes : MD can simulate the chair-boat interconversions and the equilibrium between axial and equatorial conformers of substituted cyclohexanes, which is crucial for understanding stereoselective reactions.
Simulate Reactant Deformation : Studies on shear-driven reactions of molecules like cyclohexane have shown that mechanical stress can deform reactants. This deformation increases the reactant's ground-state energy, thereby lowering the activation energy barrier for the reaction. MD simulations can quantify this relationship between molecular deformation and energy barrier reduction.
Model Solvent Effects : By including solvent molecules in the simulation box, MD can provide insights into how the solvent influences the reaction pathway and the stability of intermediates and transition states.
Enhanced sampling techniques are often combined with MD to overcome the timescale limitations and efficiently simulate rare events like chemical reactions.
| Step in MD Simulation | Purpose | Example Application for this compound |
| 1. System Setup | Define the initial positions and velocities of all atoms (solute and solvent) in a simulation box. | Create a model of a single this compound molecule in a box of water to study solvation effects. |
| 2. Energy Minimization | Optimize the geometry of the system to remove any unfavorable atomic clashes. | Relax the initial structure to find a low-energy starting conformation. |
| 3. Equilibration | Allow the system to evolve under defined conditions (e.g., constant temperature and pressure) until properties stabilize. | Heat the system to a target reaction temperature and allow the pressure and density to equilibrate. |
| 4. Production Run | Continue the simulation for a longer period to collect data on the system's dynamic behavior. | Run the simulation to observe conformational changes or the initial stages of a reaction pathway. |
| 5. Analysis | Analyze the trajectory data to calculate properties of interest. | Analyze the conformational preferences of the ester group or calculate the potential mean force along a predefined reaction coordinate. |
Identifying the transition state (TS) is fundamental to understanding a reaction's mechanism and calculating its rate. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Quantum chemical methods are essential for locating and characterizing these fleeting structures.
Several computational techniques are used to find transition states:
Synchronous Transit-Guided Quasi-Newton (STQN) Method : Methods like Gaussian's Opt=QST2 or QST3 locate a transition state by interpolating a path between reactant and product structures.
Eigenvector Following Methods : More robust methods, often initiated with Opt=(TS,CalcFC), start from a guess of the transition state structure and optimize it by following the correct vibrational mode (the one with an imaginary frequency) that corresponds to the reaction coordinate.
Once a transition state is located, a frequency calculation must be performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the atomic motion along the reaction coordinate (e.g., the breaking and forming of bonds). The energy of the transition state relative to the reactants gives the activation energy barrier, a key determinant of the reaction rate. These calculations can be applied to any proposed reaction of this compound, such as substitution or rearrangement, to determine the most plausible mechanistic pathway.
| Method/Concept | Description | Role in Mechanistic Elucidation |
| Potential Energy Surface (PES) | A multi-dimensional surface that describes the potential energy of a system as a function of its atomic coordinates. | Provides the theoretical landscape on which reactants are transformed into products. |
| Transition State (TS) Search | Computational algorithms (e.g., STQN, Eigenvector Following) used to locate the saddle point on the PES. | Identifies the specific geometric and energetic bottleneck of a reaction. |
| Frequency Analysis | Calculation of the vibrational frequencies of a molecular structure. | Confirms a located stationary point as either a minimum (all real frequencies) or a transition state (one imaginary frequency). |
| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products. | Verifies that the found transition state correctly connects the desired reactants and products on the PES. |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | A primary factor determining the reaction rate; a higher Ea corresponds to a slower reaction. |
Spectroscopic Characterization Methodologies and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1H NMR Spectral Analysis
The proton (1H) NMR spectrum of methyl cyclohexanecarboxylate (B1212342) provides valuable information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
The 1H NMR spectrum of methyl cyclohexanecarboxylate in deuterated chloroform (B151607) (CDCl₃) exhibits several key signals. The methyl ester protons (-OCH₃) appear as a sharp singlet, indicating no adjacent protons to couple with. The proton on the carbon to which the carboxylate group is attached (C1-H) is expected to be deshielded and appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The remaining cyclohexyl protons produce a series of overlapping multiplets in the upfield region, characteristic of saturated carbocyclic systems.
A detailed analysis of the spectrum reveals the following assignments:
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constants (J) in Hz |
| -OCH₃ | 3.66 | Singlet | 3H | N/A |
| H-1 | 2.30 | Triplet of Triplets (tt) | 1H | J = 11.2, 3.6 Hz |
| H-2ax, H-6ax | 1.90 | Multiplet | 2H | |
| H-2eq, H-6eq | 1.75 | Multiplet | 2H | |
| H-3ax, H-5ax | 1.64 | Multiplet | 2H | |
| H-4ax | 1.44 | Multiplet | 1H | |
| H-3eq, H-5eq | 1.27 | Multiplet | 2H | |
| H-4eq | 1.24 | Multiplet | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
13C NMR Spectral Analysis
The carbon-13 (13C) NMR spectrum provides information on the different carbon environments within the molecule. In the proton-decoupled 13C NMR spectrum of this compound, each unique carbon atom gives a single peak.
The carbonyl carbon of the ester group is significantly deshielded and appears at the downfield end of the spectrum. The carbon of the methyl group (-OCH₃) and the methine carbon of the cyclohexane (B81311) ring attached to the ester group (C-1) also have distinct chemical shifts. The remaining methylene carbons of the cyclohexane ring appear in the upfield region.
The predicted 13C NMR chemical shifts for this compound are as follows:
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O | ~176 |
| -OCH₃ | ~51 |
| C-1 | ~43 |
| C-2, C-6 | ~29 |
| C-3, C-5 | ~25 |
| C-4 | ~25 |
Note: These are approximate values and can vary based on experimental conditions.
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning the 1H and 13C NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the H-1 proton and the protons on C-2 and C-6. Additionally, correlations between the adjacent methylene protons of the cyclohexane ring would be observed, helping to trace the proton-proton connectivity throughout the ring system.
HSQC (Heteronuclear Single Quantum Coherence): The 1H-13C HSQC spectrum reveals direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the cyclohexane ring and the methyl group of the ester. For instance, the singlet at 3.66 ppm in the 1H spectrum would correlate with the carbon signal around 51 ppm in the 13C spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.
The mass spectrum of this compound shows a molecular ion peak at an m/z corresponding to its molecular weight (142.20 g/mol ). The fragmentation pattern is characteristic of a cyclohexyl ester. Key fragments observed in the EI-MS of this compound include:
| m/z | Relative Intensity (%) | Possible Fragment |
| 142 | 28 | [C₈H₁₄O₂]⁺˙ (Molecular Ion) |
| 111 | 29.3 | [M - OCH₃]⁺ |
| 87 | 98.6 | [M - C₄H₇]⁺ or [C₅H₇O₂]⁺ |
| 83 | 77.3 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 59 | - | [COOCH₃]⁺ |
| 55 | 99.99 | [C₄H₇]⁺ |
The base peak at m/z 55 is likely due to the stable allyl cation formed after ring opening and fragmentation. The prominent peak at m/z 87 can be attributed to the loss of a C₄H₇ radical. The peak at m/z 83 corresponds to the cyclohexyl cation, formed by the cleavage of the ester group. The loss of the methoxy (B1213986) group gives rise to the fragment at m/z 111.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments.
For this compound, with a molecular formula of C₈H₁₄O₂, the theoretical exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.
Calculated Exact Mass:
8 x 12.000000 (¹²C) = 96.000000
14 x 1.007825 (¹H) = 14.10955
2 x 15.994915 (¹⁶O) = 31.98983
Total = 142.09938 Da
An experimental HRMS measurement of the molecular ion that closely matches this theoretical value would unequivocally confirm the elemental formula of C₈H₁₄O₂. This high degree of accuracy is invaluable in distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound exhibits a molecular ion peak (M+) corresponding to its molecular weight of approximately 142.19 g/mol . nih.gov The fragmentation of the molecular ion provides valuable information about the molecule's structure.
Key fragmentation pathways can be inferred from the observed mass-to-charge ratios (m/z) of the resulting ions. A common fragmentation process for esters involves the cleavage of bonds adjacent to the carbonyl group. For this compound, the loss of the methoxycarbonyl group (-COOCH₃), which has a mass of 59, results in the formation of the cyclohexyl cation at m/z 83. nih.gov Further fragmentation of the cyclohexyl ring is also observed. The subsequent loss of an ethene molecule (C₂H₄, mass 28) from the cyclohexyl cation is a characteristic fragmentation for cyclohexane derivatives, leading to a prominent ion at m/z 55. Another significant fragment is observed at m/z 74, which may result from a rearrangement process. nih.gov
The relative intensities of these fragments are characteristic of the compound and aid in its identification. In one analysis, the fragment at m/z 74 was the most abundant (base peak), followed by fragments at m/z 75 and m/z 125. nih.gov
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Potential Origin |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 125 | [M - OH]⁺ or [M - CH₃]⁺ rearrangement | Loss of a hydroxyl radical or rearrangement after methyl loss |
| 83 | [C₆H₁₁]⁺ | Loss of the methoxycarbonyl group (-COOCH₃) |
| 74 | [C₄H₆O₂]⁺ | Result of rearrangement (e.g., McLafferty rearrangement) |
| 55 | [C₄H₇]⁺ | Loss of ethene (C₂H₄) from the cyclohexyl cation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) group of the ester, which typically appears in the range of 1725-1740 cm⁻¹. semanticscholar.orgresearchgate.net Additionally, bands corresponding to C-H stretching of the cyclohexane ring and the methyl group are observed, typically in the region of 2850-2950 cm⁻¹. semanticscholar.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy provides high-resolution data on the vibrational modes of this compound. nih.gov Spectra are often obtained from a neat sample prepared in a capillary cell. nih.gov The FTIR spectrum confirms the presence of the ester functional group with a strong C=O stretching vibration. semanticscholar.org Other significant absorptions include those for C-O stretching and the various C-H bending and stretching vibrations of the aliphatic ring and methyl group. semanticscholar.orgnih.gov
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2930 | C-H Stretching | Cyclohexane Ring & Methyl Group |
| ~1730 | C=O Stretching | Ester Carbonyl |
| ~1450 | C-H Bending | Cyclohexane Ring & Methyl Group |
| ~1170 | C-O Stretching | Ester Linkage |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is an FTIR sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation. For this compound, ATR-IR spectra have been recorded using instruments such as the Bruker Tensor 27 FT-IR spectrometer, equipped with a DuraSamplIR II accessory. nih.gov This technique provides information on the surface of the sample and yields a spectrum with characteristic absorption bands similar to those obtained by traditional transmission FTIR, confirming the key functional groups of the ester. nih.gov
Vapor Phase IR Spectroscopy
Vapor phase IR spectroscopy provides information on the vibrational modes of this compound in its gaseous state. nih.gov Spectra have been recorded using instruments like the DIGILAB FTS-14. nih.gov In the vapor phase, molecules are free from intermolecular interactions that are present in condensed phases (liquid or solid). This can result in sharper absorption bands and slight shifts in their positions compared to liquid-phase spectra.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It detects vibrations that cause a change in the polarizability of a molecule. FT-Raman spectra of this compound have been acquired using instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The Raman spectrum would be expected to show strong signals for the C-C bond vibrations within the cyclohexane ring and the symmetric vibrations of the molecule, which are often weak in the IR spectrum.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for the separation, identification, and purification of this compound. These techniques are widely used for assessing the purity of the compound and for isolating it from reaction mixtures. nih.govebi.ac.uk
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for analyzing the purity of this compound. nih.gov It is effective due to the compound's volatility. GC analysis can be used to determine the isomeric purity and to quantify the compound in various mixtures, such as in biodegradation studies or in the analysis of volatile compounds in food products. nih.gov
Column Chromatography is a standard method for the purification of this compound on a preparative scale. ebi.ac.uk Adsorbents such as silica (B1680970) gel or Florisil are commonly used, with non-polar solvent systems like petroleum ether/ethyl acetate (B1210297) or hexane/ether mixtures serving as the eluent. ebi.ac.uk
High-Performance Liquid Chromatography (HPLC) is another suitable technique for the analysis and purification of this compound, offering high resolution and efficiency. lookchem.comdokumen.pub
| Technique | Application | Details (Stationary/Mobile Phase, Detector) |
|---|---|---|
| Gas Chromatography (GC) | Purity Analysis, Quantification | Stationary Phase: SE-30; Detector: Flame Ionization Detector (FID) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Structural Analysis | Couples GC separation with mass analysis for fragmentation data |
| Column Chromatography | Purification | Stationary Phase: Silica Gel or Florisil; Mobile Phase: Hexane/Ether or Petroleum Ether/Ethyl Acetate |
| High-Performance Liquid Chromatography (HPLC) | Analysis and Purification | Applicable for high-resolution separation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, such as this compound, in complex mixtures. Its high chromatographic separation power, combined with the specific identification capabilities of mass spectrometry, makes it invaluable for environmental monitoring and metabolomics research. This compound, an endogenous metabolite, is well-suited for GC-MS analysis due to its volatility.
In the context of environmental analysis, GC-MS is employed to detect trace levels of this compound in various matrices, including water, soil, and air. The process typically involves sample preparation to extract and concentrate the analyte, often using techniques like solid-phase microextraction (SPME) or liquid-liquid extraction. The extract is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which bombards it with electrons, causing ionization and fragmentation. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification by comparison to spectral libraries like NIST.
For metabolite analysis, GC-MS is a cornerstone of metabolomics, capable of profiling a wide range of small molecules in biological samples. To enhance the volatility of non-volatile metabolites, a derivatization step, such as trimethylsilylation, is often required. However, for inherently volatile compounds like this compound, direct analysis may be feasible. The technique allows for both untargeted profiling to discover new biomarkers and targeted assays for the absolute quantification of specific metabolites. The robust and reproducible nature of GC-MS makes it ideal for high-throughput screening of biological samples to understand metabolic responses to genetic or environmental changes.
| Parameter | Typical Setting/Condition |
|---|---|
| GC Column | DB-1, 30m, 0.32mm ID, 0.10 micron film thickness, or similar non-polar capillary column |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Initial 40-60°C, hold for 1-3 min, then ramp at 10-20°C/min to 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Source Temperature | 230 °C |
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool in pharmaceutical and chemical industries for assessing the purity of compounds and studying their stability. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase (typically C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water.
Purity analysis by HPLC involves developing a method that can separate the main compound peak from any potential impurities, including starting materials, by-products from synthesis, or degradants. The area of the main peak relative to the total area of all peaks provides a measure of the compound's purity.
Forced degradation studies are essential for developing stability-indicating HPLC methods. In these studies, this compound is subjected to various stress conditions, such as acid and base hydrolysis, oxidation (e.g., with H₂O₂), and photolysis (exposure to UV light), to intentionally induce degradation. The resulting mixtures are then analyzed by HPLC to separate the intact compound from its degradation products. This demonstrates the method's specificity and helps to identify potential degradation pathways. The rate of degradation can also be quantified by monitoring the decrease in the parent compound's peak area over time.
| Parameter | Condition |
|---|---|
| Column | Acclaim™ 120 C18 (3.0 mm × 150 mm, 3 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | UV, typically low wavelength (e.g., 205-220 nm) for esters lacking a strong chromophore |
| Injection Volume | 10 - 20 µL |
Chiral HPLC is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror-image stereoisomers. It is critical to note that this compound itself is an achiral molecule and therefore does not possess enantiomers. However, the principles of chiral separation are highly relevant for its substituted derivatives, which may contain one or more chiral centers. Furthermore, this compound exists as cis and trans diastereomers, which can be separated by standard chromatographic techniques like GC or HPLC, though this is not an enantiomeric resolution.
The resolution of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are the most widely used due to their broad applicability. These phases create a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic, plays a crucial role in achieving selectivity.
For example, a related compound like methyl 2-methylcyclohexane carboxylate possesses two chiral centers, leading to four possible stereoisomers. A chiral HPLC method would be essential to separate and quantify each of these isomers individually. The development of such a method involves screening different combinations of CSPs and mobile phases to find the optimal conditions for resolution.
| CSP Type | Chiral Selector Example | Common Trade Names |
|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD |
| Polysaccharide-based | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiralpak IB |
| Pirkle-type (π-acidic/π-basic) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Various |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Chirobiotic V, Chirobiotic T |
Developing and validating an HPLC method for trace analysis ensures that the method is reliable, reproducible, and suitable for its intended purpose, which is quantifying very low levels of a substance. The process is systematic and adheres to guidelines set by bodies like the International Council for Harmonisation (ICH).
Method development begins with selecting the appropriate column and mobile phase to achieve good retention and peak shape for this compound. A detector that provides adequate sensitivity, such as a UV detector at a low wavelength or a mass spectrometer, is chosen. Parameters like mobile phase composition, gradient slope, flow rate, and temperature are optimized to achieve the desired separation and sensitivity within a reasonable analysis time.
Once the method is developed, it must be validated. Validation confirms the method's performance through a series of experiments that evaluate specific parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.
Linearity: Demonstrating that the instrument's response is directly proportional to the analyte concentration over a specific range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known concentration (spiked samples).
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate), providing an indication of its reliability during normal usage.
| Validation Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Specificity | No interference at the retention time of the analyte from blank, placebo, or degradation products. | Peak purity index > 0.99; baseline resolution between analyte and adjacent peaks. |
| Linearity | Linear relationship between concentration and response over the specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness of test results to the true value, often measured by percent recovery. | Recovery typically between 98.0% and 102.0% |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2% |
| Precision (Intermediate) | Precision within-laboratory variations: different days, analysts, equipment. | Relative Standard Deviation (RSD) ≤ 2% |
| LOD | Lowest concentration that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3:1 |
| LOQ | Lowest concentration that can be reliably quantified with accuracy and precision. | Signal-to-Noise ratio (S/N) ≥ 10:1; RSD ≤ 10% |
| Robustness | Method's capacity to remain unaffected by small variations in parameters. | RSD of results should remain within acceptable limits (e.g., ≤ 2%). |
Environmental Fate and Biodegradation Studies
Aerobic and Anaerobic Degradation Pathways
The biodegradation of methyl cyclohexanecarboxylate (B1212342) is expected to commence with the hydrolysis of the ester bond to yield methanol (B129727) and cyclohexanecarboxylic acid. Subsequently, the resulting cyclohexanecarboxylic acid undergoes degradation through distinct aerobic and anaerobic pathways.
Under aerobic conditions, the degradation of the cyclohexane (B81311) ring typically proceeds via hydroxylation and subsequent ring cleavage. researchgate.net A common pathway involves the formation of intermediates such as 4-hydroxycyclohexane carboxylate, which is then converted to 4-ketocyclohexanecarboxylate and further to 4-hydroxybenzoate. researchgate.net The degradation often follows a β-oxidation-like mechanism, initiated by the formation of a CoA ester of cyclohexanecarboxylic acid. researchgate.netnih.gov This leads to the opening of the alicyclic ring to form aliphatic dicarboxylic acids like pimelyl-CoA, which can then enter central metabolic pathways. researchgate.netnih.gov
Anaerobic degradation of the cyclohexane ring is a more complex process that occurs in the absence of oxygen. omicsonline.org In denitrifying bacteria, such as Aromatoleum species, cyclohexanecarboxylate is degraded through a pathway that involves activation to cyclohexanoyl-CoA and subsequent dehydrogenation. researchgate.net This pathway can converge with the benzoyl-CoA degradation pathway, a central route for the anaerobic catabolism of aromatic compounds. researchgate.net In some anaerobic bacteria, the process involves the generation of a ketone followed by hydrolytic cleavage of the C-C bond to open the ring. researchgate.net
Microbial Degradation Mechanisms
A variety of microorganisms have been identified that can degrade cyclohexanecarboxylic acid, the primary metabolite of methyl cyclohexanecarboxylate. These microbes employ specific enzymatic machinery to break down the stable alicyclic ring structure.
Under aerobic conditions, bacteria such as Acinetobacter anitratum have been shown to metabolize cyclohexanecarboxylic acid. nih.gov The mechanism involves the formation of cyclohex-1-ene-1-carboxylate, 2-hydroxycyclohexanecarboxylate, and ultimately pimelate. nih.gov Other soil bacteria like Arthrobacter species are also known to be involved in the degradation of this compound. nih.gov For related cycloalkanes like methylcyclohexane (B89554), bacteria such as Roseovarius and Colwellia have been identified as key players, utilizing pathways that may involve lactone formation or aromatization. nih.gov
Anaerobic degradation is carried out by different groups of bacteria. For instance, the photosynthetic bacterium Rhodopseudomonas palustris degrades cyclohexanecarboxylate by activating it to cyclohexanoyl-CoA and then dehydrogenating it to cyclohex-1-ene-1-carboxyl-CoA, which then enters the benzoyl-CoA degradation pathway. researchgate.net Diverse consortia of anaerobic microorganisms, including sulphate reducers and methanogens, can work together to break down both easily degradable and more resistant components derived from cyclic compounds. nih.gov
Enzymatic Biotransformations
The breakdown of this compound and its metabolites is catalyzed by a range of specific enzymes. The initial biotransformation is the hydrolysis of the ester linkage, a reaction typically catalyzed by non-specific esterases or lipases to form cyclohexanecarboxylic acid and methanol.
Following hydrolysis, the aerobic degradation of the cyclohexane ring involves several key enzymatic steps. The process is often initiated by the formation of a CoA ester, a reaction catalyzed by a CoA ligase. researchgate.netnih.gov Hydroxylation of the ring is a critical step, which can be mediated by cytochrome P450 monooxygenases. researchgate.net Dehydrogenases are then involved in the subsequent oxidation steps. researchgate.net
In anaerobic pathways, the enzymatic reactions are distinct. The activation to cyclohexanoyl-CoA is followed by the action of dehydrogenases to introduce double bonds into the ring. researchgate.net The subsequent ring cleavage often involves hydratases and lyases. Fungi have also been shown to perform biotransformations on related methylcyclohexane structures, such as the hydrolytic dehalogenation of halolactones with a methylcyclohexane ring, a process catalyzed by enzymes associated with cytochrome P450. mdpi.comnih.gov
| Enzyme Class | Reaction Catalyzed | Relevance to Degradation Pathway |
| Esterases/Lipases | Hydrolysis of ester bond | Initial breakdown of this compound |
| CoA Ligases | Formation of CoA esters | Activation of Cyclohexanecarboxylic acid |
| Monooxygenases | Hydroxylation of the cyclohexane ring | Aerobic degradation initiation |
| Dehydrogenases | Oxidation and double bond formation | Both aerobic and anaerobic pathways |
| Hydratases/Lyases | Ring cleavage reactions | Anaerobic degradation pathways |
Photodegradation and Hydrolysis under Environmental Conditions
In addition to biodegradation, this compound can be transformed in the environment through abiotic processes like photodegradation and hydrolysis.
Hydrolysis of the ester bond is a key initial step in the environmental fate of this compound. This reaction can occur abiotically in water, catalyzed by acid or base conditions, leading to the formation of cyclohexanecarboxylic acid and methanol. The rate of hydrolysis is dependent on factors such as pH and temperature.
Photodegradation involves the breakdown of a chemical by light energy, particularly solar UV radiation. vliz.be While specific data on the photodegradation of this compound is limited, related organic compounds are known to undergo this process. Photodegradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals. This process can lead to the transformation and eventual mineralization of the compound. vliz.benih.gov
Environmental Monitoring and Analytical Method Development for Environmental Matrices
To assess the presence and concentration of this compound and its degradation products in the environment, robust analytical methods are essential. researchgate.net Environmental monitoring typically involves analyzing samples from various matrices such as water, soil, and sediment. alliedacademies.org
Chromatographic techniques are central to the analysis of such organic compounds. alliedacademies.org
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is suitable for separating non-volatile degradation products, such as cyclohexanecarboxylic acid and its hydroxylated metabolites. alliedacademies.org
Sample preparation is a critical step to extract and concentrate the target analytes from complex environmental matrices before instrumental analysis. nih.gov Mass spectrometry is a key detection technique, providing high sensitivity and selectivity, which allows for the accurate identification and quantification of the parent compound and its metabolites at low concentrations. lcms.czjelsciences.com
| Analytical Technique | Target Analyte | Environmental Matrix |
| GC-MS | This compound | Water, Air, Soil |
| HPLC-MS | Cyclohexanecarboxylic acid, Hydroxylated metabolites | Water, Soil |
Metabolite Identification and Profiling in Environmental Systems
Identifying the metabolites of this compound is crucial for understanding its degradation pathways and assessing the potential toxicity of its transformation products. nih.gov The primary metabolite is expected to be cyclohexanecarboxylic acid, formed through hydrolysis.
Further degradation of cyclohexanecarboxylic acid leads to a series of metabolites. In aerobic pathways, intermediates such as cyclohex-1-ene-1-carboxylate , 2-hydroxycyclohexanecarboxylate , and the ring-opened product pimelyl-CoA have been identified. nih.gov
The identification of these metabolites in environmental samples is typically achieved using advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govsciex.com This method allows for the separation of metabolites, determination of their accurate mass, and fragmentation pattern analysis. By comparing this data with that of authentic standards or searching against spectral databases, the identity of the metabolites can be confirmed. nih.govlbl.gov
Environmental Risk Assessment Methodologies
Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical on the environment. eeer.orgresearchgate.net For this compound, the ERA would involve several steps.
Hazard Identification : This step involves identifying the intrinsic hazardous properties of the substance, such as its potential for persistence, bioaccumulation, and toxicity (PBT). europa.eu
Exposure Assessment : This involves determining the Predicted Environmental Concentration (PEC), which is an estimate of the concentration of the substance in various environmental compartments (water, soil, air). nih.gov
Effects Assessment : This step determines the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects on the ecosystem are not expected to occur. nih.gov
Risk Characterization : The risk is characterized by comparing the PEC with the PNEC. The PEC/PNEC ratio, known as the risk quotient, is calculated. A ratio greater than 1 indicates a potential risk to the environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models may also be used to predict the physicochemical properties, environmental fate, and toxicity of this compound when experimental data is lacking. dmu.dk
Applications in Advanced Materials and Polymer Science
Methyl Cyclohexanecarboxylate (B1212342) Derivatives as Monomers or Building Blocks
In the synthesis of polyesters, monomers must possess at least two reactive functional groups to participate in chain-forming reactions. Methyl cyclohexanecarboxylate, having only one ester group, does not fit this requirement and typically does not act as a monomer for high molecular weight polymers. However, its difunctional counterpart, dimethyl 1,4-cyclohexanedicarboxylate, is a widely utilized monomer.
Through a process of transesterification, dimethyl 1,4-cyclohexanedicarboxylate reacts with diols, such as 1,4-cyclohexanedimethanol, to form polyesters like poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD). This reaction involves the substitution of the methyl group of the ester with the alcohol group of the diol, releasing methanol (B129727) as a byproduct. The process is typically carried out in the melt at high temperatures and under vacuum to drive the reaction to completion by removing the methanol. A solid-state polymerization (SSP) step can follow the initial melt polycondensation to achieve higher molecular weights and enhance properties like crystallinity and melting temperature. researchgate.net
The synthesis of polyesters using dimethyl 1,4-cyclohexanedicarboxylate offers a versatile platform for creating materials with a range of properties, as the choice of diol and the stereochemistry of the cyclohexyl ring can be varied to tailor the final polymer characteristics.
Incorporation into Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ligands are typically multidentate, meaning they have multiple points of attachment to the metal centers, which allows for the formation of one-, two-, or three-dimensional networks.
While this compound is a monodentate ligand and therefore not suitable for forming extended polymeric networks, the deprotonated form of 1,4-cyclohexanedicarboxylic acid, trans-1,4-cyclohexanedicarboxylate, serves as a valuable dicarboxylate linker in the synthesis of coordination polymers and MOFs. nih.gov This aliphatic linker, in contrast to more commonly used rigid aromatic linkers, offers greater conformational flexibility, which can lead to novel network topologies and interesting physical properties. nih.gov
The synthesis of these materials often involves the reaction of a metal salt with the dicarboxylic acid under controlled conditions of pH, temperature, and solvent composition. nih.gov The resulting frameworks can exhibit properties such as paramagnetism and antiferromagnetic exchange, depending on the choice of the transition metal ion. nih.gov The flexible nature of the cyclohexanedicarboxylate ligand can also lead to ligand-driven structural transitions within the porous networks of these materials.
Development of Novel Polymers and Resins
The use of dimethyl 1,4-cyclohexanedicarboxylate as a monomer has led to the development of a variety of novel polyesters and resins. By carefully selecting the comonomers and controlling the polymerization conditions, materials with tailored properties can be achieved. For example, the synthesis of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s by combining trans-1,4-cyclohexane dicarboxylic acid with various diols results in fully aliphatic polyesters. The properties of these polymers, such as their glass transition temperature and crystallinity, can be finely tuned by varying the length of the diol. unibo.it
Furthermore, the stereochemistry of the 1,4-cyclohexylene units, specifically the cis/trans ratio, has a profound impact on the thermal properties of the resulting polymers. An increase in the trans isomer content generally leads to higher crystallinity, glass transition temperature, and melting point due to the more linear and packable nature of the trans-configured polymer chains. researchgate.net This allows for the production of materials ranging from amorphous to highly crystalline by controlling the stereochemistry of the monomers. researchgate.net
The development of these novel polymers based on cyclohexanedicarboxylate units opens up possibilities for applications where specific thermal and mechanical properties are required.
Applications in Coatings, Adhesives, and Plastics
Derivatives of cyclohexanecarboxylic acid find applications in the formulation of coatings, adhesives, and plastics, primarily as reactive diluents and building blocks for resins. In epoxy resin systems, for instance, reactive diluents are used to reduce the viscosity of the formulation, making it easier to process and apply. Compounds such as 1,4-bis((2,3-epoxypropoxy)methyl)cyclohexane, a derivative of cyclohexanedimethanol, can be used as reactive diluents in epoxy resins. gneechem.com These diluents not only lower the viscosity but also become incorporated into the crosslinked polymer network during curing, which can improve properties like flexibility and impact resistance. gneechem.com
In the context of adhesives and coatings for flexible packaging, formulations based on the reaction products of epoxy compounds with carboxylic acids are utilized. google.com These systems can provide strong adhesion to a variety of substrates. While specific data on this compound is limited, the broader class of cycloaliphatic esters and their derivatives are valuable in these applications. For example, cycloaliphatic epoxy resins like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate are known for forming thermosets with high heat and chemical resistance, making them suitable for demanding coating and adhesive applications. wikipedia.org
The use of monomers derived from 1,4-cyclohexanedicarboxylic acid in the synthesis of polyesters also leads to plastics with good thermal stability, which is a desirable characteristic for many plastic applications. researchgate.net
Structure-Property Relationships in Material Science
The relationship between the chemical structure of the monomer and the macroscopic properties of the resulting polymer is a fundamental concept in material science. For polymers derived from 1,4-cyclohexanedicarboxylic acid or its dimethyl ester, the structure of the cycloaliphatic ring plays a critical role in determining the material's characteristics.
The stereochemistry of the 1,4-cyclohexylene unit is a key determinant of the polymer's thermal and mechanical properties. The cyclohexane (B81311) ring can exist in either a cis or trans conformation. The trans isomer is more linear and symmetrical, which allows for more efficient packing of the polymer chains. researchgate.net Consequently, polymers with a higher trans content tend to exhibit higher crystallinity, leading to increased stiffness, higher melting points, and improved thermal stability. researchgate.net Conversely, a higher cis content disrupts the chain packing, resulting in more amorphous polymers with lower glass transition temperatures. researchgate.net
This ability to control the properties of the polymer by manipulating the cis/trans ratio of the cyclohexanedicarboxylate monomer is a powerful tool for material design. For example, a high trans content can be used to create semi-crystalline thermoplastics, while a higher cis content can lead to amorphous materials that may be suitable for applications requiring optical clarity.
Below is a table summarizing the influence of the trans isomer content on the thermal properties of poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD).
| Sample | % Trans Isomer in Dicarbonyl Unit | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallinity (%) |
|---|---|---|---|---|
| PCCD-1 | 34 | 65 | Amorphous | 0 |
| PCCD-2 | 66 | 80 | 210 | 25 |
| PCCD-3 | 85 | 90 | 245 | 35 |
| PCCD-4 | 97 | 95 | 260 | 40 |
This data clearly illustrates the direct correlation between the stereochemical structure of the cyclohexanedicarboxylate unit and the resulting thermal properties of the polymer.
Applications in Medicinal Chemistry and Pharmaceutical Research
Methyl Cyclohexanecarboxylate (B1212342) as a Pharmaceutical Intermediate
Methyl cyclohexanecarboxylate and its parent compound, cyclohexanecarboxylic acid, are valuable building blocks in the synthesis of more complex pharmaceutical molecules. cymitquimica.comsigmaaldrich.comcaymanchem.com Their rigid, alicyclic structure provides a useful scaffold for the development of therapeutic agents. One of the notable applications is in the synthesis of Gabapentin, an anticonvulsant and analgesic drug. chemicalbook.comgoogle.comresearchgate.net While various synthetic routes to Gabapentin exist, many rely on precursors derived from the cyclohexane (B81311) ring, such as 1,1-cyclohexane diacetic acid or its anhydride. google.comjustia.com These precursors are structurally related to this compound and are key to forming the final drug structure. The synthesis involves a series of chemical transformations, including reactions like the Hofmann rearrangement, to introduce the necessary functional groups onto the cyclohexane framework. google.comjustia.com
| Intermediate Compound | Role in Synthesis |
|---|---|
| 1,1-Cyclohexane diacetic acid | Core scaffold containing the cyclohexane ring. justia.com |
| 1,1-Cyclohexane diacetic acid anhydride | Activated form used to create the monoamide. chemicalbook.comgoogle.com |
| 1,1-Cyclohexane diacetic acid monoamide | Precursor for the Hofmann rearrangement. google.comjustia.com |
| Gabapentin Hydrochloride | The salt form of the final product before purification. google.com |
Derivatives with Potential Therapeutic Properties
The cyclohexane ring of this compound serves as a foundational structure for developing novel therapeutic agents. By modifying this core, researchers have synthesized derivatives with a range of biological activities. mdpi.comnih.gov
Derivatives of the cyclohexanecarboxylic acid framework have shown significant promise as anti-inflammatory and pain-relieving agents. mdpi.comnih.gov For example, a series of 4-amino-4-arylcyclohexanone derivatives, which feature a modified cyclohexane core, have been identified as a novel class of analgesics. nih.govacs.org Studies on these compounds revealed that modifications to the carbonyl group and the spatial arrangement of substituents significantly influence their analgesic potency. nih.gov Specifically, isomers where the hydroxyl and amino groups are in a trans configuration were found to be consistently more potent. nih.gov
In other research, amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety were synthesized and evaluated for their biological activity. mdpi.com Certain compounds in this series demonstrated the ability to significantly inhibit the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-10), which are key mediators in the inflammatory response. mdpi.com These findings highlight the potential of the cyclohexane scaffold in the design of new anti-inflammatory drugs. nih.govmdpi.com
| Derivative Class | Observed Effect | Key Finding |
|---|---|---|
| 4-amino-4-arylcyclohexanones | Analgesic | The trans isomer (relative to OH and N groups) was found to be more potent. nih.gov |
| Amidrazones of cyclohex-1-ene-1-carboxylic acid | Anti-inflammatory | Compound 2f strongly inhibited TNF-α secretion by approximately 66–81%. mdpi.com |
| Amidrazones of cyclohex-1-ene-1-carboxylic acid | Anti-inflammatory | Compound 2b significantly reduced the release of TNF-α, IL-6, and IL-10 at high doses. mdpi.com |
| Methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates | Analgesic | N-methyl derivative 5a was found to be a more effective oral analgesic than piroxicam (B610120) and meloxicam (B1676189) in a thermal pain model. mdpi.com |
The structural versatility of cyclohexanecarboxylate derivatives makes them suitable candidates for targeting specific enzymes and receptors. Research has focused on their potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme crucial for inflammation and pain. najah.edu Selective COX-2 inhibitors can provide anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective drugs. najah.edu
Additionally, derivatives of related cycloalkane carboxylic acids have been investigated as ligands for sigma receptors. nih.gov For instance, analogs of carbetapentane, which contains a cyclopentanecarboxylate (B8599756) structure, were synthesized to create potent and selective sigma-1 ligands. nih.gov These studies involve modifying the cycloalkane ring, replacing the ester function, and altering substituents to optimize binding affinity and selectivity over other receptors, such as muscarinic receptors. nih.gov
A "lead compound" is a chemical starting point for the development of new drugs. Due to their demonstrated biological activities, certain this compound derivatives are considered promising lead compounds. acs.orgnih.gov Their efficacy in enzyme inhibition and receptor binding, combined with a modifiable chemical structure, makes them attractive for further optimization. najah.edunih.gov The goal of lead optimization is to enhance desired properties, such as potency and selectivity, while minimizing potential off-target effects. The derivatives that show strong binding to targets like COX-2 are prime candidates for such development programs, aiming to create next-generation anti-inflammatory therapies. najah.edu
Computational methods are integral to modern drug discovery, allowing researchers to predict how a molecule will interact with a biological target. nih.govopenmedicinalchemistryjournal.com Molecular docking is a key technique used to simulate the binding of a ligand (the drug candidate) into the active site of a protein. openmedicinalchemistryjournal.comdergipark.org.tr
Several studies have used this approach to investigate derivatives based on the cyclohexane scaffold. najah.edunih.gov For example, newly designed imidazolidinone derivatives were evaluated as potential COX-2 inhibitors using molecular docking. najah.edu These simulations calculate a "docking score" or binding energy, which estimates the affinity of the compound for the target protein. najah.edudergipark.org.tr The results identified specific derivatives with strong binding affinities, in some cases superior to reference drugs like rofecoxib. najah.edu These studies also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, that stabilize the ligand-protein complex. najah.edunih.gov
| Compound | Target | Docking Score (kcal/mol) | Reference Ligand Score (kcal/mol) |
|---|---|---|---|
| Imidazolidinone Derivative 3 | COX-2 | -11.569 | -9.309 (Rofecoxib) najah.edu |
| Imidazolidinone Derivative 5 | COX-2 | -11.240 | -9.309 (Rofecoxib) najah.edu |
Metabolic Pathways in Biological Systems
In biological systems, esters like this compound are typically first metabolized through hydrolysis into their constituent alcohol (methanol) and carboxylic acid. Therefore, the subsequent metabolic fate is that of cyclohexanecarboxylic acid. cdnsciencepub.comnih.gov Studies in various organisms have elucidated several pathways for the breakdown of this compound.
In mammals, such as in the isolated perfused rat liver, cyclohexanecarboxylic acid is metabolized into several products. nih.gov A significant portion is converted to hippuric acid and hexahydrohippuric acid. nih.gov Another major metabolic route is conjugation with glucuronic acid, forming cyclohexylcarbonyl β-D-glucuronide, which is then excreted, notably in the bile. nih.gov
In microorganisms, the metabolic pathways can be different. Some bacteria, like Pseudomonas putida and Acinetobacter anitratum, metabolize cyclohexanecarboxylic acid through a CoA-mediated β-oxidation pathway. cdnsciencepub.comcanada.canih.gov This process involves the formation of intermediates such as cyclohex-1-ene-1-carboxylate, 2-hydroxycyclohexanecarboxylate, and ultimately pimelate. nih.gov Other bacterial pathways can involve hydroxylation and aromatization, converting the cyclohexane ring into p-hydroxybenzoate. asm.org The specific metabolites formed can depend on the microbial strain and the environmental conditions. cdnsciencepub.comnih.gov
| Metabolite | Biological System | Metabolic Pathway |
|---|---|---|
| Cyclohexylcarbonyl β-D-glucuronide | Rat Liver | Glucuronidation nih.gov |
| Hippuric acid | Rat Liver | Aromatization and Glycine Conjugation nih.gov |
| Hexahydrohippuric acid | Rat Liver | Glycine Conjugation nih.gov |
| Pimelate | Acinetobacter anitratum | β-Oxidation nih.gov |
| Cyclohex-1-ene-1-carboxylate | Acinetobacter anitratum | β-Oxidation nih.gov |
| p-Hydroxybenzoate | Alcaligenes strain W1 | Hydroxylation and Aromatization asm.org |
Enzyme-Catalyzed Reactions and Metabolic Transformation
The metabolic journey of this compound begins with enzyme-catalyzed hydrolysis. This reaction is a critical first step, converting the ester into more biologically manageable molecules.
Initial Hydrolysis: In biological systems, ester groups are primarily cleaved by hydrolase enzymes, such as esterases and lipases. researchgate.netnih.gov This reaction breaks down this compound into its constituent parts: cyclohexanecarboxylic acid and methanol (B129727). researchgate.net This enzymatic hydrolysis is a common detoxification pathway, converting lipophilic compounds into more water-soluble products that can be further metabolized and excreted. wikipedia.org
Metabolism of Cyclohexanecarboxylic Acid: Following hydrolysis, the resulting cyclohexanecarboxylic acid undergoes extensive Phase I and Phase II metabolic reactions. wikipedia.org Studies in various organisms have elucidated several key transformation pathways:
Mammalian Metabolism: In rats, cyclohexanecarboxylic acid is metabolized into a variety of compounds that are excreted, primarily in the urine. nih.gov A study using isolated perfused rat livers demonstrated that after six hours, the compound was extensively transformed. nih.gov The major metabolite was hippuric acid, resulting from the aromatization of the cyclohexane ring to benzoic acid, followed by conjugation with glycine. nih.govnih.gov Other significant metabolites include glucuronide conjugates, such as cyclohexylcarbonyl β-D-glucuronide, which is a primary biliary metabolite. nih.gov The metabolic fate is dose-dependent; lower doses favor the formation of hippuric acid, while higher doses lead to increased glucuronide conjugation. nih.gov
| Metabolite | Location | Percentage of Dose (after 6 hours) |
|---|---|---|
| Hippuric acid | Perfusate | 50% |
| Cyclohexylcarbonyl β-D-glucuronide | Bile | 16% |
| Unchanged Cyclohexanecarboxylic acid | Perfusate | 10% |
| Cyclohexylcarbonyl β-D-glucuronide | Perfusate | 2-4% |
| Hexahydrohippuric acid | Perfusate | 2% |
| 3,4,5,6-Tetrahydrohippuric acid | Perfusate | 2% |
| Benzoic acid | Perfusate | 1-2% |
Microbial Metabolism: Microorganisms employ different strategies to degrade cyclohexanecarboxylic acid. Bacteria such as Acinetobacter anitratum metabolize it aerobically, requiring cofactors like ATP and CoA, which suggests the formation of a coenzyme A ester intermediate. nih.gov The pathway involves the formation of cyclohex-1-ene-1-carboxylate, 2-hydroxycyclohexanecarboxylate, and ultimately pimelate. nih.gov Other bacterial strains, including Alcaligenes and Arthrobacter, utilize pathways involving aromatization to p-hydroxybenzoic acid. researchgate.netasm.org Anaerobic degradation pathways have also been identified in bacteria like Rhodopseudomonas palustris, which activate the acid with a specific CoA ligase before further oxidation. nih.govresearchgate.net
Role as an Endogenous Metabolite
This compound and its parent acid, cyclohexanecarboxylic acid, are recognized as endogenous metabolites present in living organisms, including humans. hmdb.ca Cyclohexanecarboxylic acid is considered a primary metabolite, indicating its involvement in normal and essential physiological processes related to growth and development. hmdb.ca
Its presence has been confirmed across a wide range of species, from bacteria to mammals. hmdb.ca In ruminants, for instance, cyclohexanecarboxylic acid has been detected in rumen fluid, suggesting it can originate from the microbial fermentation of dietary components. Studies have also shown that cyclohexanecarboxylic acid can be an essential intermediate in the metabolic pathway for the aromatization of shikimic acid in mammals. nih.gov
Pharmacokinetics and Bioavailability Studies
Elimination: The elimination of cyclohexanecarboxylic acid has been shown to follow a first-order process in isolated perfused rat livers. nih.gov This means the rate of elimination is directly proportional to the concentration of the compound. unil.chrxkinetics.com
Excretion: In vivo studies in rats have shown that metabolites of cyclohexanecarboxylic acid are primarily excreted in the urine. nih.gov
Bioavailability of Derivatives: While direct bioavailability data for this compound is lacking, research on structurally related compounds offers valuable information. For example, a trans-4-substituted cyclohexanecarboxylic acid derivative, developed as a VLA-4 antagonist, demonstrated favorable pharmacokinetic properties in rats, including an oral bioavailability (F) of 51%. nih.gov This suggests that the core cyclohexanecarboxylic acid structure is amenable to oral absorption.
| Compound | Parameter | Value | Species | Source |
|---|---|---|---|---|
| Cyclohexanecarboxylic Acid | Elimination Kinetics | First-Order | Rat (perfused liver) | nih.gov |
| trans-4-substituted cyclohexanecarboxylic acid derivative | Oral Bioavailability (F) | 51% | Rat | nih.gov |
| trans-4-substituted cyclohexanecarboxylic acid derivative | Clearance (CL) | 3.3 ml/min/kg | Rat | nih.gov |
Advanced Research Topics and Emerging Areas
Supramolecular Chemistry and Non-Covalent Interactions
While methyl cyclohexanecarboxylate (B1212342) is not typically a primary component in complex host-guest systems, its structure provides fundamental features for engaging in non-covalent interactions, the cornerstone of supramolecular chemistry. The ester functional group, specifically the carbonyl oxygen, can act as a hydrogen bond acceptor. The cyclohexane (B81311) ring, with its aliphatic C-H bonds, can participate in weaker van der Waals forces and potentially CH-π interactions if placed in an environment with aromatic systems.
In the context of crystal engineering, these interactions can influence the packing of molecules in a solid state. Although extensive research on the supramolecular complexes of methyl cyclohexanecarboxylate itself is limited, the principles governing its interactions are crucial. For instance, its behavior as a solvent or a simple building block in more complex syntheses is dictated by the sum of these weak intermolecular forces. The study of non-covalent interactions in chemical systems is a driving force for predicting the kinetic and thermodynamic parameters of chemical reactions and for the rational design of new materials. mdpi.com
Table 1: Potential Non-Covalent Interactions for this compound
| Interacting Moiety of this compound | Type of Non-Covalent Interaction | Potential Partner Molecule/Group |
|---|---|---|
| Carbonyl Oxygen (C=O) | Hydrogen Bonding | Hydrogen bond donors (e.g., water, alcohols) |
| Cyclohexane Ring (C-H bonds) | van der Waals forces | Aliphatic or aromatic molecules |
| Cyclohexane Ring (C-H bonds) | CH-π Interactions | Aromatic rings (e.g., benzene) |
Chiroptical Properties and Applications of Enantiomerically Pure Compounds
This compound in its parent form is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the cyclohexane scaffold is a common motif in chiral molecules, and the study of enantiomerically pure derivatives of this compound is an active area of research.
Chirality can be introduced by substituting the cyclohexane ring to create one or more stereocenters. The separation and characterization of these enantiomers are essential for applications in areas like asymmetric synthesis and pharmaceuticals. Chiroptical techniques are paramount for this characterization. For instance, the absolute configuration of inherently chiral molecules, such as certain complex molecular clips or helicene-like structures derived from related building blocks, can be determined using methods like the exciton-chirality method. nih.govrsc.org The development of chiral hosts for enantioselective recognition is a key application, where a chiral derivative might selectively bind one enantiomer of a guest molecule over the other. nih.gov
Mechanistic Organic Chemistry Beyond Standard Models
The reactivity of this compound can extend beyond standard textbook ester reactions like hydrolysis or transesterification. cymitquimica.com Research into related structures reveals complex reaction mechanisms that provide deeper insights into chemical reactivity.
A notable example is the photocatalytic decarboxylation of its parent compound, cyclohexanecarboxylic acid. Advanced mechanistic studies have tracked this multi-step reaction, identifying the formation of a reactive carboxyl radical as a key intermediate. nih.gov This type of light-induced reaction, often circumventing the need for toxic metal catalysts, represents a powerful alternative to classical methods. nih.gov
Furthermore, the carbocyclic ester framework is relevant to rearrangement reactions that proceed through non-standard mechanisms. For example, the Favorskii rearrangement of a related α-halo ketone can lead to a ring contraction, forming a cyclopentanecarboxylate (B8599756) derivative. wikipedia.orgresearchgate.net Understanding the intricate details of such rearrangements, including the potential for cationic intermediates and bond migrations, is crucial for synthetic chemists aiming to construct complex molecular architectures. wikipedia.org
Advanced Spectroscopic Techniques (e.g., Ultrafast Spectroscopy)
To probe the complex mechanisms discussed above, chemists employ advanced spectroscopic techniques that can monitor reactions in real-time. While standard methods like NMR and FTIR provide static structural information, techniques such as ultrafast transient absorption spectroscopy can capture the fleeting existence of reaction intermediates. nih.govchemicalbook.com
In the study of the photocatalytic decarboxylation of cyclohexanecarboxylic acid, time-resolved infrared (TRIR) spectroscopy was used to track the reaction from picoseconds to milliseconds. nih.gov This allowed for the direct observation of the CO₂ byproduct formation and provided evidence for the lifetime of the carboxyl radical intermediate, which exists for only hundreds of nanoseconds. nih.govacs.org Such experiments, often utilizing sophisticated laser systems, are vital for verifying proposed reaction mechanisms and optimizing reaction conditions. acs.orgresearchgate.net
Table 2: Comparison of Spectroscopic Techniques for Analyzing this compound and Related Reactions
| Spectroscopic Technique | Information Obtained | Timescale | Application Example |
|---|---|---|---|
| Standard Techniques | |||
| FTIR Spectroscopy | Identification of functional groups (e.g., C=O, C-O) | Static | Purity assessment, structural confirmation. nih.gov |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure, connectivity | Static | Structural elucidation of starting material and products. chemicalbook.com |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Static | Identification of compounds, confirmation of molecular formula. nih.gov |
| Advanced Techniques |
Theoretical Chemistry and Predictive Modeling
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound without the need for laboratory experiments. These predictive models are becoming increasingly integral to modern chemical research.
QSPR and QSAR models are statistical methods that correlate a molecule's structure with its physical properties or biological activity, respectively. For derivatives of this compound, QSAR modeling has been successfully applied to predict their interaction with biological targets.
In one study, 2D and 3D QSAR models were generated for a series of aryl-substituted cycloalkenecarboxylic acid methyl esters to predict their binding affinity to the human dopamine (B1211576) transporter (hDAT). nih.gov The resulting models used calculated molecular descriptors, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) and substituent electronic parameters (σp), to quantitatively predict the inhibitory constants (Ki) of the compounds. nih.gov Such models are invaluable in drug discovery for prioritizing which novel compounds to synthesize and test, thereby saving significant time and resources. mdpi.com
Table 3: Descriptors Used in a QSAR Model for Cycloalkenecarboxylic Acid Methyl Ester Derivatives
| Descriptor | Type | Significance in the Model |
|---|---|---|
| E(LUMO) | Electronic | Relates to the molecule's ability to accept electrons. |
| E(HOMO) | Electronic | Relates to the molecule's ability to donate electrons. |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The field of chemical discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). astrazeneca.com These technologies are used to accelerate the iterative design-make-test-analyze cycle that underpins the development of new molecules. mit.edu
For a compound class like this compound derivatives, AI and ML could be applied in several ways:
Design: Generative models can propose novel molecular structures with a high probability of possessing desired properties (e.g., a specific flavor profile or biological activity). mit.edu
Make: Retrosynthesis algorithms, powered by machine learning, can predict viable synthetic pathways to these novel compounds, evaluating synthetic accessibility early in the design process. biopharmatrend.com
Test: As discussed, QSAR and other predictive models can estimate the properties and activities of virtual compounds, allowing researchers to screen vast chemical spaces computationally. cmu.edu
Analyze: AI can help interpret complex data from high-throughput screening or advanced spectroscopy, identifying patterns that might be missed by human researchers. eurekalert.orglongdom.org
Q & A
Q. What are the standard laboratory methods for synthesizing methyl cyclohexanecarboxylate?
this compound can be synthesized via two primary routes:
- Route 1 : Cyclohexanecarboxylic acid is first converted to cyclohexanecarbonyl chloride using thionyl chloride. The chloride intermediate is then esterified with methanol under anhydrous conditions to yield the ester .
- Route 2 : Direct transesterification or alkylation reactions, such as reacting methyl esters with amines (e.g., dimethylamine) in the presence of catalysts like trimethylaluminum, followed by hydrolysis . Both methods require controlled conditions (e.g., reflux, inert atmosphere) and purification via distillation or chromatography for high-purity yields.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- IR Spectroscopy : To identify ester carbonyl stretches (~1730 cm⁻¹) and other functional groups .
- NMR (¹H/¹³C) : For structural elucidation (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, ester methyl groups at δ 3.6–3.7 ppm) .
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 156.1 for [M+H]⁺) and fragmentation patterns .
- Chromatography (GC/HPLC) : For purity assessment and quantification .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to minimize side reactions?
Optimization strategies include:
- Catalyst Selection : Trimethylaluminum enhances nucleophilic substitution efficiency in amide formation .
- Reaction Solvents : Use aprotic solvents (e.g., THF, benzene) to reduce ester hydrolysis .
- Temperature Control : Lower temperatures (<0°C) mitigate unwanted polymerization during alkylation .
- Stepwise Protocols : For multi-functional derivatives (e.g., sulfonamides), sequential reactions with protective groups improve regioselectivity .
Q. What strategies resolve contradictions in reported yields for alkylation reactions involving this compound?
Contradictions often arise from varying reaction parameters:
- Reagent Purity : Impurities in alkyl halides (e.g., methyl iodide) can reduce yields; rigorous drying and distillation are critical .
- Base Strength : Strong bases like LDA (Lithium Diisopropylamide) ensure complete enolate formation, enhancing alkylation efficiency .
- Analytical Validation : Cross-check yields using multiple techniques (e.g., GC, NMR integration) to account for co-eluting byproducts .
Q. How is this compound applied in synthesizing pharmacologically active compounds?
The ester serves as a versatile intermediate:
- Amide Synthesis : Reacting with amines produces carboxamides (e.g., N,N-dimethylcyclohexanecarboxamide), which are explored for CNS activity .
- MIRC Reactions : Used to construct six-membered rings in natural product synthesis (e.g., diastereoselective cyclohexane frameworks) .
- Metabolite Studies : As an endogenous metabolite, it aids in modeling metabolic pathways or enzyme interactions .
Analytical and Safety Considerations
Q. What analytical methods are validated for quantifying this compound in complex mixtures?
- Near-Infrared Spectroscopy (NIRS) : Combined with chemometrics for rapid, non-destructive analysis of ester content in multi-component systems .
- Gas Chromatography (GC-MS) : Ideal for volatile derivatives (e.g., ethyl cyclohexanecarboxylate) with detection limits <1 ppm .
- HPLC-UV/RI : For non-volatile derivatives, using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (classified as a Category 3 irritant) .
- First Aid : Immediate rinsing with water for skin/eye exposure; artificial respiration if inhaled .
- Storage : Away from oxidizers and bases (risk of exothermic decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
